N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14786437
InChI: InChI=1S/C19H22N4O2/c1-25-13-6-7-16-15(10-13)12(11-21-16)8-9-20-19(24)18-14-4-2-3-5-17(14)22-23-18/h6-7,10-11,21H,2-5,8-9H2,1H3,(H,20,24)(H,22,23)
SMILES:
Molecular Formula: C19H22N4O2
Molecular Weight: 338.4 g/mol

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

CAS No.:

Cat. No.: VC14786437

Molecular Formula: C19H22N4O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide -

Specification

Molecular Formula C19H22N4O2
Molecular Weight 338.4 g/mol
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Standard InChI InChI=1S/C19H22N4O2/c1-25-13-6-7-16-15(10-13)12(11-21-16)8-9-20-19(24)18-14-4-2-3-5-17(14)22-23-18/h6-7,10-11,21H,2-5,8-9H2,1H3,(H,20,24)(H,22,23)
Standard InChI Key ZUZRYWABIBHGIK-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NNC4=C3CCCC4

Introduction

The compound N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic molecule that belongs to the family of indole derivatives. These compounds are widely studied due to their pharmacological potential, particularly in neurological and oncological research. This article provides a detailed exploration of the chemical structure, synthesis, properties, and potential applications of this compound.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Preparation of the 5-methoxyindole derivative:

    • Starting with 5-methoxyindole, functionalization at the 3-position is achieved using alkylation methods.

  • Formation of the tetrahydroindazole scaffold:

    • Cyclization reactions involving hydrazine derivatives are employed to construct the tetrahydroindazole ring.

  • Amidation reaction:

    • Coupling the indole derivative with the tetrahydroindazole carboxylic acid or its activated derivative (e.g., acid chloride) forms the final carboxamide.

Biological Activity and Applications

5.1 Pharmacological Potential
Indole derivatives like this compound are frequently investigated for their roles in:

  • Neurological Disorders:

    • The indole moiety is a precursor to serotonin analogs, suggesting potential in modulating neurotransmitter pathways.

  • Anticancer Activity:

    • Similar compounds have demonstrated cytotoxic effects against tumor cell lines by inducing apoptosis or inhibiting cell proliferation.

5.2 Drug-Like Properties
Preliminary computational studies indicate favorable drug-like characteristics such as moderate lipophilicity and good hydrogen bonding capacity, making it a promising candidate for further medicinal chemistry optimization.

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

  • NMR (Nuclear Magnetic Resonance):

    • Proton (¹H) and Carbon (¹³C) NMR spectra confirm structural integrity.

    • Key signals include methoxy protons (~3.8 ppm) and amide protons (~7–8 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 286 confirms molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic amide C=O stretch around 1650 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Absorption maxima around 250–300 nm due to the indole chromophore.

Research Findings and Future Directions

Preliminary studies on related compounds suggest potential applications in drug discovery:

  • Antimicrobial Activity:

    • Indole derivatives often exhibit antibacterial and antifungal properties.

  • Molecular Docking Studies:

    • Computational docking against protein targets such as kinases or GPCRs has revealed strong binding affinities for similar structures.

Further experimental validation is required to explore these activities in detail.

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